4-[(Butan-2-yloxy)methyl]-3-methoxyaniline
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Overview
Description
Preparation Methods
The synthesis of 4-[(Butan-2-yloxy)methyl]-3-methoxyaniline involves several steps. One common method includes the reaction of 3-methoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is explored for potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yloxy)methyl]-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function .
Comparison with Similar Compounds
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline can be compared with similar compounds such as:
3-[(Butan-2-yloxy)methyl]-4-methoxyaniline: This is a positional isomer with similar properties but different reactivity due to the position of the functional groups.
4-[(Butan-2-yloxy)methyl]-3-ethoxyaniline: This compound has an ethoxy group instead of a methoxy group, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(butan-2-yloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-5-6-11(13)7-12(10)14-3/h5-7,9H,4,8,13H2,1-3H3 |
InChI Key |
KCQPMPLFCXBTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
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